

Application Notes: MitoBloCK-6 Western Blot Analysis for Apoptosis Induction

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Compound of Interest		
Compound Name:	MitoBloCK-6	
Cat. No.:	B10831151	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: **MitoBloCK-6** is a selective small molecule inhibitor of the mitochondrial Mia40/Erv1 redox-mediated import pathway.[1][2] It specifically inhibits the oxidase activity of Erv1 (also known as ALR), a key component of the disulfide relay system that facilitates the import of cysteine-rich proteins into the mitochondrial intermembrane space.[1][3] Inhibition of this pathway by **MitoBloCK-6** has been shown to disrupt mitochondrial function, leading to the release of cytochrome c and subsequent activation of the intrinsic apoptotic pathway in various cell types, including human embryonic stem cells and certain cancer cell lines.[1][3][4]

These application notes provide a detailed, step-by-step protocol for performing a western blot analysis to detect key protein markers of apoptosis following treatment with **MitoBloCK-6**. The protocol covers cell culture, mitochondrial and cytosolic fractionation, protein quantification, immunoblotting, and data analysis.

Signaling Pathway: MitoBloCK-6 and Intrinsic Apoptosis

MitoBloCK-6 exerts its pro-apoptotic effect by targeting the Erv1/Mia40 disulfide relay system within the mitochondria. This disruption leads to mitochondrial outer membrane permeabilization (MOMP), a critical event in the intrinsic apoptosis pathway.[5] The subsequent release of cytochrome c from the intermembrane space into the cytosol initiates a cascade of

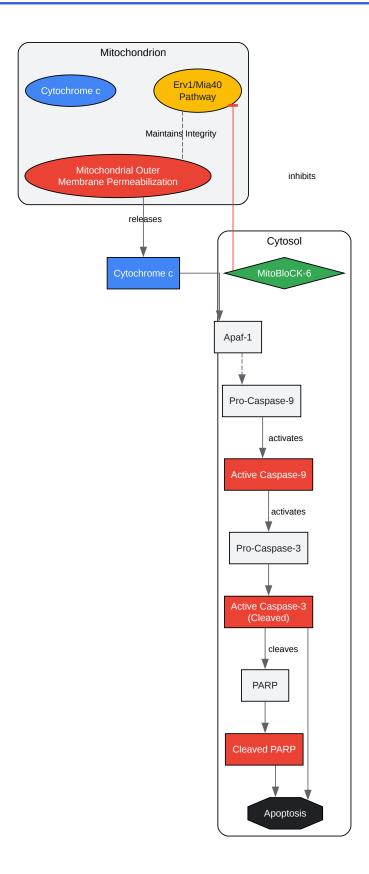




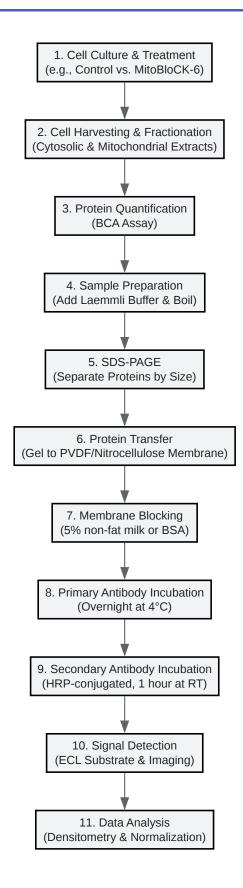


events, including the activation of caspase-9 and executioner caspases like caspase-3, ultimately leading to programmed cell death.[5][6]









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